molecular formula C13H17ClN2O3 B5487358 N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea

Cat. No.: B5487358
M. Wt: 284.74 g/mol
InChI Key: MLKFEJKEXOJFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the active site of BTK and inhibits its kinase activity. This prevents the phosphorylation of downstream targets, including PLCγ2 and AKT, which are crucial for BCR signaling and B-cell survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to modulate the function of other immune cells, including T-cells and natural killer (NK) cells. This compound has been reported to enhance the cytotoxicity of NK cells and improve T-cell activation and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BTK, which minimizes off-target effects and toxicity. However, this compound has also been shown to induce resistance in some B-cell malignancies, highlighting the need for combination therapies and alternative treatment strategies.

Future Directions

For N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea research include the evaluation of its efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, the role of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being explored. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is an active area of research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with 2-methylfuran-3-carboxaldehyde to form an imine intermediate. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with tetrahydro-2-furanylmethyl isocyanate and the resulting urea is treated with phosphorus oxychloride to obtain this compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKFEJKEXOJFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.